Methoxyimine

説明

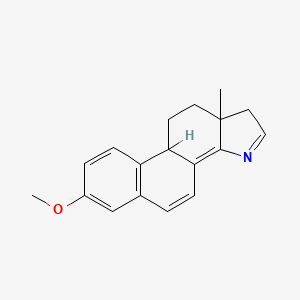

Methoxyimine refers to a chemical group characterized by an imine (R₁R₂C=NH) functional group substituted with a methoxy (-OCH₃) moiety. This structural motif is found in various pharmacological agents and organic compounds, where it influences molecular conformation, stability, and biological activity. For example, this compound is a critical component in antibiotics like ceftriaxone, where its oxygen atom participates in hydrogen bonding with amino acid residues in target proteins . Additionally, this compound derivatives exhibit unique tautomeric behaviors and conformational preferences due to the electron-withdrawing effects of the adjacent oxygen atom .

特性

CAS番号 |

28901-18-0 |

|---|---|

分子式 |

C18H19NO |

分子量 |

265.3 g/mol |

IUPAC名 |

7-methoxy-11a-methyl-1,9b,10,11-tetrahydronaphtho[1,2-g]indole |

InChI |

InChI=1S/C18H19NO/c1-18-8-7-15-14-6-4-13(20-2)11-12(14)3-5-16(15)17(18)19-10-9-18/h3-6,10-11,15H,7-9H2,1-2H3 |

InChIキー |

TVSCFMXJYNZEER-UHFFFAOYSA-N |

SMILES |

CC12CCC3C4=C(C=CC3=C1N=CC2)C=C(C=C4)OC |

正規SMILES |

CC12CCC3C4=C(C=CC3=C1N=CC2)C=C(C=C4)OC |

同義語 |

1,10,11,11a-tetrahydro-7-methoxy-11a-methyl-1H-naphth(1,2-g)indole methoxyimine |

製品の起源 |

United States |

類似化合物との比較

Table 1: Physical and Chemical Properties

This compound vs. N-Methoxymethylamines

N-Methoxymethylamines (e.g., CH₃OCH₂NH₂) are flexible precursors in organic synthesis. Comparisons include:

- Conformational Effects : this compound derivatives exhibit rigid, tetrahedral conformations at nitrogen due to oxygen’s electron-withdrawing effect, destabilizing certain tautomers (e.g., anthracene-9,10-dione tautomers) . In contrast, N-methoxymethylamines adopt more flexible geometries .

- Synthetic Utility : N-Methoxymethylamines serve as intermediates for generating N-methyleneamine equivalents, while this compound groups are incorporated into stable pharmacophores like β-lactam antibiotics .

This compound vs. Methoxy-Phenyl Oxime

Methoxy-phenyl oxime contains an oxime (C=N-OH) group with a methoxy substituent. Differences include:

- Tautomerism : Oximes exist predominantly in the syn or anti configuration, while methoxyimines lack such isomerism due to the absence of a hydroxyl group .

- Applications : Methoxy-phenyl oximes are used in agrochemicals, whereas this compound-containing compounds (e.g., PRT382) are explored as kinase inhibitors with enhanced selectivity .

Stability and Tautomerism in this compound Derivatives

This compound substituents significantly influence tautomeric equilibria. For example:

- In 1,4-bis[methoxyamino]anthracene-9,10-diones, the this compound group destabilizes tautomers 1h and 3e by enforcing a tetrahedral nitrogen geometry, favoring reduced forms by 11.3 kcal/mol .

- Comparatively, non-methoxy-substituted imines (e.g., simple aryl imines) exhibit faster tautomerization and lower conformational rigidity .

Key Research Findings

Protein Binding : this compound in ceftriaxone forms stable hydrogen bonds with Lys-85 and Asp-200 in GSK3β, contributing to its prolonged activity compared to ceftriaxone’s dioxo-triazine analog .

Synthetic Challenges : this compound-containing strobilurin fungicides (e.g., triazoxystrobin derivatives) require precise stereochemical control during synthesis due to steric hindrance, favoring trans configurations .

Selectivity in Inhibitors : The this compound group in PRT382 differentiates it from other PRMT5 inhibitors (e.g., JNJ-64619178) by improving binding specificity, likely due to enhanced hydrophobic interactions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。